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Compound of Interest

Compound Name: Tie2 kinase inhibitor 3

Cat. No.: B15623828

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase specificity of "Tie2 kinase inhibitor
3" against other known Tie2 inhibitors. The information is compiled from publicly available
experimental data to assist researchers in selecting the most appropriate tool compound for
their studies of Tie2 signaling in angiogenesis, vascular biology, and oncology.

Introduction to Tie2 Kinase and Its Inhibition

The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, stability,
and homeostasis. Its signaling pathway, primarily activated by angiopoietin-1 (Ang-1), plays a
crucial role in maintaining endothelial cell quiescence and vessel integrity. Dysregulation of the
Tie2 pathway is implicated in various pathological conditions, including tumor angiogenesis and
vascular malformations, making it an attractive target for therapeutic intervention. Small
molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain have emerged as
valuable tools for both basic research and clinical development. This guide focuses on the
specificity profile of "Tie2 kinase inhibitor 3" in comparison to other widely used Tie2
inhibitors.

Biochemical Kinase Specificity Profiles

The specificity of a kinase inhibitor is paramount to ensure that its observed biological effects
are attributable to the inhibition of the intended target. Kinome-wide profiling, often performed
using binding assays like KINOMEscan™, provides a comprehensive overview of an inhibitor's
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interactions with a large panel of human kinases. The dissociation constant (Kd) is a measure
of the binding affinity, with lower values indicating tighter binding.

While a comprehensive KINOMEscan™ profile for Tie2 kinase inhibitor 3 is not publicly
available, its potent inhibition of Tie2 is established with an IC50 of 30 nM. To provide a
comparative context, we present the available kinase selectivity data for several alternative
Tie2 inhibitors.

Table 1: Biochemical Kinase Selectivity of Tie2 Inhibitors (Kd in nM)

Tie2 kinase . . .
. . Rebastinib Regorafenib Pexmetinib
Kinase Target inhibitor 3
(Kd) (Kd) (IC50)

(IC50)
Tie2 30 ~1.2 290 1

Data not
VEGFR1 Data

available

 To cite this document: BenchChem. [A Comparative Guide to the Specificity of Tie2 Kinase
Inhibitor 3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623828#validation-of-tie2-kinase-inhibitor-3-
specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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